Barium 2-ethylhexanoate

Vue d'ensemble

Description

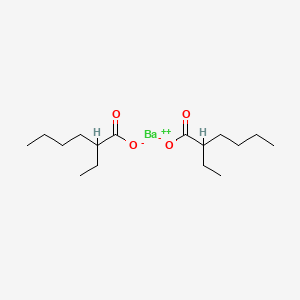

Barium 2-ethylhexanoate is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2BaThis compound is commonly used in various industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a catalyst in different chemical reactions .

Méthodes De Préparation

Barium 2-ethylhexanoate can be synthesized through several methods:

Reaction with Barium Hydroxide: One common method involves reacting barium hydroxide with 2-ethylhexanoic acid.

Reaction with Barium Carbonate: Another method involves the reaction of barium carbonate with 2-ethylhexanoic acid.

Reaction with Barium Chloride: Barium chloride can react with sodium 2-ethylhexanoate to produce barium bis(2-ethylhexanoate).

Analyse Des Réactions Chimiques

Chemical Reactions Involving Barium 2-Ethylhexanoate

This compound participates in various chemical reactions, which can be classified into several categories:

Oxidation Reactions

This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The products of such reactions may include barium oxide and other organic by-products.

Reduction Reactions

In reduction reactions, this compound may act as a reducing agent. Common reducing agents include sodium borohydride and lithium aluminum hydride, leading to the formation of alcohols or aldehydes depending on the substrate involved.

Substitution Reactions

Substitution reactions involve replacing one or more functional groups within the compound. This compound can react with various nucleophiles, leading to different derivatives of the compound.

Polymerization Reactions

This compound serves as a catalyst in polymerization reactions, enhancing both the rate and yield of the desired polymer products. It facilitates the formation of polymer chains by acting as a Lewis acid catalyst .

Comparison with Similar Compounds

This compound shares similarities with other barium salts and organometallic compounds. Here’s a comparative analysis:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Barium Octanoate | Ba(C₈H₁₆O₂)₂ | Similar applications in lubrication |

| Barium Stearate | Ba(C₁₈H₃₆O₂)₂ | Commonly used as a stabilizer in plastics |

| Barium Acetate | Ba(C₂H₃O₂)₂ | Utilized in chemical synthesis |

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Barium 2-ethylhexanoate is widely used as a catalyst in the synthesis of various organic compounds. It facilitates polymerization reactions, enhancing the efficiency and yield of the desired products.

| Reaction Type | Role of this compound |

|---|---|

| Polymerization | Acts as a catalyst to initiate and sustain polymer chains |

| Organic Synthesis | Enhances reaction rates and selectivity in organic transformations |

Preparation of Thin-Film Superconductors

This compound plays a critical role in the preparation of thin-film superconductors. The barium ions contribute significantly to the structural integrity and functionality of these materials.

- Mechanism of Action : this compound interacts with other components during the film deposition process, influencing the electrical properties of the resulting superconductors.

Biological Applications

In biological research, this compound is utilized for preparing biological samples for electron microscopy. Its ability to enhance contrast makes it suitable for visualizing cellular structures.

Industrial Applications

This compound is employed in various industrial processes, including:

- Coatings and Paints : Used as a stabilizer and drying agent in paint formulations.

- Plastics and Rubber : Functions as an additive to improve thermal stability and mechanical properties.

| Industry | Application |

|---|---|

| Coatings | Stabilizer and paint dryer |

| Plastics | Enhances thermal stability |

| Lubricants | Improves anti-wear properties |

Case Study 1: Use in PVC Stabilization

Research indicates that this compound is effective as a heat stabilizer for polyvinyl chloride (PVC). Its incorporation into PVC formulations has shown significant improvements in thermal stability and longevity under heat exposure.

- Experimental Setup : Various concentrations of this compound were mixed with PVC resin.

- Results : The stabilized PVC exhibited enhanced resistance to thermal degradation compared to control samples without the compound.

Case Study 2: Catalytic Efficiency in Polymerization Reactions

A study assessed the catalytic efficiency of this compound in the polymerization of styrene. The results demonstrated that this compound significantly increased the rate of polymer formation while maintaining high molecular weight.

- Methodology : Different catalyst concentrations were tested under controlled conditions.

- Findings : Optimal concentrations led to a threefold increase in polymer yield compared to traditional catalysts.

Mécanisme D'action

The mechanism by which barium bis(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate compounds, which then undergo further reactions to form the final products. The specific pathways involved depend on the nature of the reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Barium 2-ethylhexanoate can be compared with other similar compounds, such as:

Calcium 2-ethylhexanoate: Similar in structure but contains calcium instead of barium.

Barium trifluoromethanesulfonate: Another barium compound with different functional groups, used in various chemical reactions.

Barium acetylacetonate: Used in similar applications but has different chemical properties due to its distinct functional groups.

This compound is unique due to its specific solubility properties and its effectiveness as a catalyst in various industrial processes .

Propriétés

Numéro CAS |

2457-01-4 |

|---|---|

Formule moléculaire |

C8H16BaO2 |

Poids moléculaire |

281.54 g/mol |

Nom IUPAC |

barium(2+);2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Ba/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

GLTFFHPETWPAFE-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Ba] |

Key on ui other cas no. |

2457-01-4 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.